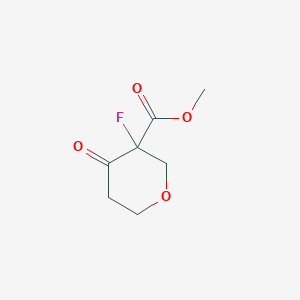

Methyl 3-fluoro-4-oxooxane-3-carboxylate

Description

Methyl 3-fluoro-4-oxooxane-3-carboxylate is a fluorinated oxane derivative characterized by a six-membered tetrahydropyran ring substituted with a fluorine atom and a methyl ester group at position 3, along with a ketone group at position 4. Its molecular formula is C₇H₇FO₄, and it is identified by the CAS registry number EN300-159908 . The compound’s unique structure combines electronegative (fluoro, oxo) and lipophilic (methyl ester) groups, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

methyl 3-fluoro-4-oxooxane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FO4/c1-11-6(10)7(8)4-12-3-2-5(7)9/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPTAUGNDVQBADV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(COCCC1=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-4-oxooxane-3-carboxylate typically involves the reaction of 3-fluoro-4-oxooxane with methanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity. The general reaction scheme can be represented as follows:

3-fluoro-4-oxooxane+methanolcatalystMethyl 3-fluoro-4-oxooxane-3-carboxylate

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial to achieving consistent product quality. Additionally, purification steps such as distillation or crystallization may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-4-oxooxane-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted oxane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-fluoro-4-oxooxane-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-4-oxooxane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and carbonyl group play key roles in its binding affinity and reactivity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 3-fluoro-4-oxooxane-3-carboxylate with structurally or functionally related compounds, emphasizing molecular features, properties, and applications:

*Calculated based on molecular formula.

Key Comparative Insights:

This could improve binding affinity in drug-receptor interactions but may reduce metabolic stability compared to hydroxylated derivatives . In contrast, 3′-Fluoro-4-dimethylaminoazobenzene demonstrates how fluorine substitution in aromatic systems amplifies biological activity (e.g., carcinogenicity), suggesting similar electronegativity-driven effects in the target compound’s reactivity .

Structural Complexity :

- Sandaracopimaric acid methyl ester and other diterpene esters are structurally more complex, with fused ring systems that confer rigidity and lipophilicity. The target compound’s simpler oxane scaffold offers synthetic flexibility for modular derivatization .

Applications :

- Methyl shikimate, a biosynthetic precursor, highlights the role of cyclic esters in natural product pathways. The target compound’s fluorine substitution could similarly be exploited to modulate bioavailability or enzymatic resistance in drug candidates .

Research Findings and Data

- Synthetic Utility : Fluorinated oxanes like this compound are prized in medicinal chemistry for their ability to mimic transition states in enzymatic reactions. The electron-withdrawing fluoro group may stabilize reactive intermediates during synthesis .

Biological Activity

Methyl 3-fluoro-4-oxooxane-3-carboxylate (C7H9FO4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews various studies focusing on its synthesis, biological evaluation, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C7H9FO4

- Molecular Weight : 178.15 g/mol

- Structural Features : The compound contains a fluoro group and a carboxylate moiety, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For instance, derivatives of similar structures have been synthesized using palladium-catalyzed coupling methodologies, showcasing the versatility of synthetic routes available for such compounds .

Antioxidant Activity

Research has indicated that compounds with similar structural features exhibit significant antioxidant properties. For example, derivatives of isoxazole and chromene have shown promising antioxidant activities with IC50 values ranging from 15.98 to 16.43 μM, which are comparable to standard antioxidants like Trolox . While specific data on this compound's antioxidant capacity is limited, its structural analogs suggest potential efficacy in this area.

Antimicrobial Properties

The antimicrobial activity of related compounds has been extensively studied. For instance, certain synthesized derivatives demonstrated effective inhibition against both gram-positive and gram-negative bacteria, with minimum inhibitory concentration (MIC) values between 9.375 and 37.5 μg/mL . Although direct studies on this compound are lacking, the presence of the oxo and carboxylate groups may contribute to similar antimicrobial effects.

Antitumor Activity

Compounds structurally related to this compound have been evaluated for antitumor activity. In vitro studies on isoflavone derivatives revealed low micromolar growth inhibitory concentrations (GI50) against various cancer cell lines, suggesting that modifications in the structure can enhance bioactivity against tumors . The potential for this compound to exhibit similar antitumor properties warrants further investigation.

Case Studies

- Isoflavone Derivatives : A study synthesized fluoro-substituted isoflavones that demonstrated significant antitumor activity in human breast cancer cell lines (MDA-MB-468 and MCF-7). These compounds exhibited GI50 values below 1 μM when co-incubated with cytochrome P450 inducers, indicating enhanced bioactivity through metabolic activation .

- Antimicrobial Evaluation : Another study focused on the synthesis of various oxo-containing compounds and evaluated their antimicrobial properties against a panel of bacterial strains. Compounds similar to this compound showed promising results, highlighting the importance of structural modifications in enhancing biological activity .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.